molecular formula C7H3IK2O5S B12806977 Potassium 4-iodo-2-sulfonatobenzoate

Potassium 4-iodo-2-sulfonatobenzoate

Cat. No.: B12806977
M. Wt: 404.26 g/mol
InChI Key: NXFMAZMPWLHXNF-UHFFFAOYSA-L
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Description

Potassium 4-iodo-2-sulfonatobenzoate is a useful research compound. Its molecular formula is C7H3IK2O5S and its molecular weight is 404.26 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3IK2O5S

Molecular Weight

404.26 g/mol

IUPAC Name

dipotassium;4-iodo-2-sulfonatobenzoate

InChI

InChI=1S/C7H5IO5S.2K/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13;;/h1-3H,(H,9,10)(H,11,12,13);;/q;2*+1/p-2

InChI Key

NXFMAZMPWLHXNF-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1I)S(=O)(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Potassium 4 Iodo 2 Sulfonatobenzoate

Strategic Precursor Selection and Chemical Transformations

The synthesis of Potassium 4-iodo-2-sulfonatobenzoate can be approached from two primary retrosynthetic routes: the sulfonation of an iodinated precursor or the iodination of a sulfonated precursor. The choice of precursor is critical as the order of functionalization dictates the regiochemical outcome due to the directing effects of the substituents.

A plausible route involves starting with 2-iodobenzoic acid. wikipedia.org The synthesis of this precursor is well-established and can be achieved through the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by treatment with an iodide salt. wikipedia.orgchemicalbook.com Another potential starting material is 4-iodobenzoic acid.

Regioselective Iodination Techniques for Benzoic Acid Derivatives

The introduction of an iodine atom at a specific position on the benzoic acid ring is a key challenge. The carboxyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, recent advances in catalysis have enabled ortho-selective iodination, which is crucial for one of the potential synthetic routes.

Several methods have been developed for the regioselective iodination of arenes. acs.org For benzoic acids, transition-metal-catalyzed C-H activation has emerged as a powerful tool. For instance, an Iridium(III) complex has been shown to effectively catalyze the ortho-iodination of a variety of benzoic acids under mild conditions, using an iodine source like N-iodosuccinimide (NIS) or elemental iodine. acs.org This method proceeds with high selectivity and yields. acs.org Palladium-catalyzed ortho-iodination of benzoic acids in aqueous media using potassium iodide (KI) as the iodine source has also been reported. researchgate.net

In the absence of such catalysts, direct iodination of benzoic acid tends to be difficult and may require harsh conditions or lead to mixtures of products. Traditional electrophilic iodination reagents often require an activating agent, such as an oxidizing agent, to generate a more potent electrophile from molecular iodine. youtube.com

Table 1: Comparison of Regioselective Iodination Methods for Benzoic Acid Derivatives

Catalyst/Reagent SystemIodine SourcePosition SelectivityConditionsReference
Iridium(III) ComplexNIS or I₂OrthoMild (e.g., room temp. to 60°C) acs.org
Palladium(II) AcetateKIOrthoAqueous media researchgate.net
Iron(III) ChlorideNISPara to activating groupsMild, can be accelerated by ionic liquids acs.org
Silver Salts (e.g., Ag₂SO₄)I₂Para to activating groupsVaries nih.gov
Iodic Acid/H₂SO₄HIO₃Varies (meta for deactivated rings)Strong acid nih.gov

Sulfonation Reactions in Aromatic Systems

Sulfonation is a reversible electrophilic aromatic substitution reaction. wikipedia.org The most common sulfonating agent is fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃), where SO₃ acts as the electrophile. wikipedia.orgwikipedia.org The reaction's reversibility can be exploited in synthesis, for instance, by using a sulfonic acid group as a protecting or directing group, which is later removed by hydrolysis in dilute acid. wikipedia.orgwikipedia.org

When sulfonating a substituted benzene (B151609) ring, the existing substituents determine the position of the incoming sulfo group. For the synthesis of this compound, two main scenarios are considered:

Sulfonation of 4-Iodobenzoic Acid: The iodine atom is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. In 4-iodobenzoic acid, the position ortho to the iodine and meta to the carboxyl group is position 3. The position ortho to the carboxyl and ortho to the iodine is position 2. The directing effects are therefore in conflict. The outcome would depend heavily on the reaction conditions, but sulfonation at position 2 is a plausible outcome.

Sulfonation of 2-Iodobenzoic Acid: In this case, both the iodo- and carboxyl- groups direct incoming electrophiles to positions 4 and 6 (relative to the carboxyl group). The sulfo group would likely be introduced at the less sterically hindered position 4, leading to the desired 4-iodo-2-sulfobenzoic acid intermediate.

The sulfonation of benzoic acid itself with fuming sulfuric acid typically yields 3-sulfobenzoic acid, as the carboxyl group directs the substitution to the meta position. youtube.comgoogle.com

Isolation, Purification, and Salt Formation Processes

Following the chemical transformation, a robust protocol for isolating the product as its potassium salt and purifying it to a high degree is essential.

Optimized Protocols for Potassium Salt Derivatization

Once the 4-iodo-2-sulfobenzoic acid has been synthesized, it is converted to its potassium salt to enhance stability and facilitate handling, particularly if the final product is required in solid form. Sulfonic acids are strong acids, significantly more so than carboxylic acids. wikipedia.org

The salt formation is typically achieved by neutralization of the acidic product with a suitable potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). The strong acidity of the sulfonic acid group (pKa < 0) ensures that it is preferentially deprotonated over the carboxylic acid group (pKa ≈ 4). The resulting potassium sulfonate is often less soluble in the reaction medium or a chosen solvent system than the starting acid, allowing for its precipitation.

In some processes for related compounds, the potassium salt is precipitated directly from the reaction mixture by the addition of a potassium salt, such as potassium chloride (KCl). google.com This "salting out" method leverages the common ion effect to decrease the solubility of the desired product. The process for producing potassium sulfate (B86663) by reacting sulfuric acid with potassium chloride at elevated temperatures provides insight into the industrial handling of potassium salts. google.com

Chromatographic and Crystallization Methods for Enhanced Purity

Purification is critical to remove unreacted starting materials, isomeric byproducts, and inorganic salts.

Crystallization is the most common method for purifying solid organic compounds. For sulfonated aromatic compounds, recrystallization from water or mixed aqueous-organic solvent systems is often effective. google.com For instance, a procedure for purifying m-iodobenzoic acid involves recrystallizing its ammonium (B1175870) salt from water before precipitating the pure acid. orgsyn.org The choice of solvent is crucial; it should dissolve the compound at an elevated temperature but allow for crystal formation upon cooling, while impurities should remain either fully dissolved or insoluble. Patents describe methods where sulfonated monomers are purified by recrystallization from water, avoiding the large volumes of mixed solvents required in older methods. google.com

Chromatographic methods are employed when crystallization is ineffective at removing certain impurities. While large-scale chromatography can be expensive, it offers high resolution. For acidic compounds like sulfonic acids, ion-exchange chromatography can be particularly effective. A process for purifying sulfonic acids involves percolating an aqueous solution of the crude product through a cation exchange resin to remove metal ions and residual sulfuric acid. google.com

Other Purification Techniques: Distillation can be used to purify sulfonic acids, particularly when the goal is to remove excess sulfuric acid. epo.org Another patented method involves precipitating the sulfobenzoic acid salt at low temperatures and then washing the resulting filter cake with a cold brine solution to reduce the content of co-precipitated inorganic salts. google.com

Table 2: Purification Strategies for Sulfonated Aromatic Acids

MethodPrincipleApplicationAdvantagesDisadvantagesReference
RecrystallizationDifferential solubility of the compound and impurities in a solvent at different temperatures.Primary purification of solid products.Scalable, cost-effective.May not remove isomers with similar solubility. google.comorgsyn.org
Salt Precipitation ("Salting Out")Reducing the solubility of the organic salt by adding a high concentration of an inorganic salt with a common ion.Isolation of the product from the reaction mixture.Efficient for initial isolation.Product can be contaminated with the precipitating salt. google.com
Cation Exchange ChromatographySeparation based on charge; removes cationic impurities from the anionic sulfonate.Removal of metal ions and inorganic acid.High purity, specific for ionic impurities.Can be costly and slow for large scales. google.com
DistillationSeparation based on differences in boiling points.Removal of volatile impurities like excess sulfuric acid.Effective for specific impurity removal.Requires thermal stability of the product. epo.org

Reaction Kinetics and Thermodynamic Control in Synthesis

The successful synthesis of this compound requires an understanding of the kinetics and thermodynamics of the key reactions.

Sulfonation: Aromatic sulfonation is a reversible reaction. wikipedia.org At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. At higher temperatures, the reaction is under thermodynamic control, favoring the most stable product. The position of the sulfo group can sometimes be rearranged under thermodynamic conditions. For instance, in some aromatic systems, the ortho-isomer, formed faster (kinetic product), can isomerize to the more stable para-isomer (thermodynamic product) upon heating. This interplay is a critical consideration for controlling the regioselectivity of the sulfonation step.

Iodination: The kinetics of electrophilic iodination can be complex. Studies on the iodination of acetone (B3395972) have determined the reaction order with respect to the reactants, which is crucial for optimizing reaction rates. researchgate.net For aromatic systems, the reaction rate is highly dependent on the nature of the electrophile. The use of catalysts, such as iron(III) or iridium(III), is designed to lower the activation energy of the reaction, thereby increasing the reaction rate under milder conditions. acs.orgacs.org

The reaction of benzoic acid with various radicals, including SO₄⁻, has been studied from a kinetic perspective in atmospheric chemistry. nih.gov While the context is different, these studies provide insight into the relative reactivity of different positions on the benzoic acid ring. For example, the reaction potential barriers for radical attack are often highest at the ortho-position, which can be a factor in some iodination mechanisms. nih.gov Understanding these energy barriers is key to predicting the most likely reaction pathways and controlling the product distribution.

Advanced Spectroscopic and Crystallographic Characterization of Potassium 4 Iodo 2 Sulfonatobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For potassium 4-iodo-2-sulfonatobenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic arrangement and connectivity within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of structurally similar compounds, such as iodosilanes, 4-iodobenzoic acid, and various potassium salts of aromatic acids. rsc.orgnih.govchemicalbook.comspectrabase.comspectrabase.com The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effects of the sulfonate and carboxylate groups, as well as the iodine atom. researchgate.netubc.caorganicchemistrydata.orgorganicchemistrydata.org

The ¹³C NMR spectrum will display signals for each of the unique carbon atoms in the molecule. organicchemistrydata.org The carbon atoms directly bonded to the electronegative oxygen and iodine atoms, as well as the carbon in the carboxylate group, are expected to resonate at lower fields (higher ppm values). The chemical shifts can be estimated by considering the substituent effects on the benzene ring. rsc.orgnih.govchemicalbook.comspectrabase.com

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-38.0 - 8.2dJ ≈ 2 Hz
H-57.8 - 8.0ddJ ≈ 8 Hz, 2 Hz
H-67.6 - 7.8dJ ≈ 8 Hz

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (C-COO⁻)170 - 175
C-2 (C-SO₃⁻)140 - 145
C-3130 - 135
C-4 (C-I)95 - 100
C-5138 - 142
C-6128 - 132
C=O (Carboxylate)165 - 170

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments are indispensable. youtube.comsdsu.eduepfl.chyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.comsdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity. For instance, a cross-peak would be expected between the signals for H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.comresearchgate.net Each protonated carbon atom will show a cross-peak with its attached proton(s). This allows for the direct assignment of the carbon signals for C-3, C-5, and C-6 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). sdsu.eduyoutube.comresearchgate.net HMBC is crucial for identifying quaternary carbons (those without attached protons), such as C-1, C-2, and C-4, and the carboxylate carbon. For example, the proton at H-3 would be expected to show a correlation to the carbons at C-1, C-2, C-4, and C-5.

Solid-State NMR for Polymorphic and Crystalline Phase Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Characteristic Absorption and Scattering Band Assignments

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the aromatic ring, the sulfonate group, the carboxylate group, and the carbon-iodine bond. vscht.czorgchemboulder.comlibretexts.orgrsc.orgresearchgate.net

Predicted IR and Raman Band Assignments for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aromatic C=CStretching1600 - 1450
Sulfonate (SO₃⁻)Asymmetric Stretching~1200
Sulfonate (SO₃⁻)Symmetric Stretching~1040
Carboxylate (COO⁻)Asymmetric Stretching~1610 - 1550
Carboxylate (COO⁻)Symmetric Stretching~1400
C-SStretching~700
C-IStretching~600 - 500

The specific positions of these bands can be influenced by the electronic effects of the substituents and intermolecular interactions within the crystal. researchgate.netnih.govresearchgate.netrsc.org For instance, the frequencies of the sulfonate and carboxylate stretching vibrations can provide information about the nature of the coordination with the potassium ion. nih.gov

Analysis of Intermolecular Interactions via Vibrational Signatures

The crystalline structure of this compound is stabilized by a network of intermolecular interactions, including ionic interactions between the potassium cation and the sulfonate and carboxylate anions, as well as potential halogen bonding involving the iodine atom. nih.govmdpi.comnih.govresearchgate.netrsc.org These interactions can be studied through subtle shifts in the vibrational frequencies. For example, the formation of strong ionic bonds or hydrogen bonds can lead to a shift in the stretching frequencies of the involved functional groups. nih.gov By comparing the vibrational spectra of the solid-state sample with that in solution, where these intermolecular forces are weaker, the extent and nature of these interactions in the crystal lattice can be inferred.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Mapping

Mass spectrometry is an indispensable tool for confirming the molecular weight and deducing the structural components of a molecule through controlled fragmentation. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique, typically conducted in negative ion mode to analyze the 4-iodo-2-sulfonatobenzoate anion.

Upon ionization, the parent molecular ion is subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The fragmentation pathways for this compound are predicted to involve the cleavage of its key functional groups. A primary fragmentation route would be the loss of sulfur dioxide (SO₂), a common pathway for aromatic sulfonates that proceeds via rearrangement. nih.govresearchgate.net Another significant fragmentation would involve the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, leading to the formation of an iodide ion or an iodinated aromatic fragment. docbrown.info The presence of an iodine atom would be indicated by a characteristic isotopic pattern and a peak at m/z 127, corresponding to the iodide ion. docbrown.info

Further fragmentation of the aromatic ring and loss of the carboxylate group as carbon dioxide (CO₂) would also be anticipated. The precise fragmentation pattern and the relative abundance of the fragment ions provide a veritable fingerprint for the molecule's structure. High-resolution mass spectrometry (HRMS) would enable the determination of the exact mass of the parent ion and its fragments, allowing for the unambiguous confirmation of the elemental composition. nih.gov

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for 4-iodo-2-sulfonatobenzoate Anion

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Identity
354.8290.8SO₂[I-C₆H₃(COO⁻)]⁻
354.8227.8I[HO₃S-C₆H₃(COO⁻)]⁻
354.8127.0C₇H₃O₅SI⁻
290.8246.8CO₂[I-C₆H₄]⁻

Note: This data is illustrative and based on predicted fragmentation patterns for similar compounds.

Single Crystal and Powder X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, both single-crystal and powder X-ray diffraction (PXRD) would yield complementary and crucial information.

Powder X-ray diffraction is used to analyze a polycrystalline sample, providing information about the crystalline phases present, the unit cell dimensions, and the degree of crystallinity. PXRD is particularly useful for identifying different polymorphic forms and for quality control of the bulk material.

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions. The potassium cation will likely be coordinated by oxygen atoms from the sulfonate and carboxylate groups of neighboring anions, and potentially by water molecules if the crystal is a hydrate. rsc.org The coordination number and geometry around the potassium ion are key features that stabilize the crystal lattice. frontiersin.org

Hydrogen bonding is also anticipated to play a crucial role, especially if water of crystallization is present. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov These hydrogen bonds would likely involve the oxygen atoms of the sulfonate and carboxylate groups acting as hydrogen bond acceptors. In the absence of water, weaker C-H···O interactions may be present.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in sulfonamides and their salts. nih.gov Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphs for this compound is highly probable and could be investigated by growing crystals under various conditions (e.g., different solvents, temperatures, and rates of crystallization).

Each polymorphic form would have a unique powder X-ray diffraction pattern. Therefore, PXRD is the primary technique for identifying and distinguishing between different polymorphs. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), can also be used to detect polymorphic transitions. The degree of crystallinity of a sample, which can impact its stability and dissolution properties, can also be assessed from the sharpness of the peaks in the PXRD pattern. A highly crystalline sample will exhibit sharp, well-defined peaks, while a sample with low crystallinity or amorphous content will show broader peaks or a halo pattern.

Computational Chemistry and Theoretical Investigations on Potassium 4 Iodo 2 Sulfonatobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into the intrinsic properties of molecules. For potassium 4-iodo-2-sulfonatobenzoate, such studies would be invaluable in understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) stands as a powerful and widely used computational method to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within molecular orbitals. An optimized molecular structure of the 4-iodo-2-sulfonatobenzoate anion would reveal critical bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's steric and electronic properties.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would elucidate the molecule's reactivity. The energy and shape of these frontier orbitals indicate the most likely sites for nucleophilic and electrophilic attack, respectively. However, specific DFT studies on this compound are absent from the current body of scientific literature, precluding the presentation of a detailed orbital analysis or a table of optimized geometrical parameters.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are instrumental for compound characterization. For instance, calculations can forecast the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the molecular structure. While a patent for a related isomer, potassium 5-iodo-2-carboxybenzenesulfonate, provides experimental NMR data, no such predictive or experimental spectroscopic studies are available for the title compound. google.com

Mechanistic Pathways of Chemical Transformations through Computational Modeling

Computational modeling is a powerful tool for mapping the reaction mechanisms of chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction pathways. For this compound, this could involve studying its synthesis or its participation in subsequent reactions. For example, computational models could elucidate the mechanism of the Sandmeyer-type reaction often used to introduce the iodo-group onto the benzene (B151609) ring. Unfortunately, specific computational studies detailing the mechanistic pathways involving this compound have not been reported in the scientific literature.

Exploration of Reactivity and Mechanistic Principles of Potassium 4 Iodo 2 Sulfonatobenzoate

Reactivity of the Aromatic C-I Bond in Cross-Coupling and Substitution Reactions

The carbon-iodine (C-I) bond on the aromatic ring is a primary site of reactivity. Aryl iodides are well-established as highly effective substrates in a variety of transformations due to the relatively low bond dissociation energy of the C-I bond and the good leaving group ability of the iodide ion.

The C-I bond in aryl iodides is particularly susceptible to oxidative addition to low-valent transition metal complexes, most notably palladium(0) catalysts. This step is the cornerstone of numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govacs.org Potassium 4-iodo-2-sulfonatobenzoate, as an aryl iodide, is an excellent candidate for such transformations.

The general catalytic cycle for these reactions, such as the Suzuki-Miyaura and Heck reactions, involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex. This is typically the rate-determining step and is significantly faster for aryl iodides compared to the corresponding bromides or chlorides. nih.govyoutube.com

Transmetalation (Suzuki-Miyaura) or Migratory Insertion (Heck) : In the Suzuki reaction, an organoboron compound transfers its organic group to the palladium center. In the Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-aryl bond. organic-chemistry.orglibretexts.org

Reductive Elimination : The final step involves the elimination of the coupled product from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

While aryl iodides are generally superior substrates for C-C coupling, their performance in C-N coupling reactions can sometimes be impacted by the formation of stable iodide-bridged palladium dimers, which can hinder the reaction. nih.gov However, the use of specific biarylphosphine ligands can overcome this inhibition, making the reactions of aryl iodides as efficient as those of other aryl halides. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodides This interactive table summarizes key aspects of major cross-coupling reactions applicable to aryl iodides.

Reaction Name Coupling Partner Key Reagents Typical Product
Suzuki-Miyaura Coupling Organoboron compound (e.g., boronic acid) Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) Biaryl compound
Heck Coupling Alkene Pd catalyst, Base (e.g., Et₃N, K₂CO₃) Substituted alkene
Negishi Coupling Organozinc compound Pd or Ni catalyst Biaryl or alkyl-aryl
Stille Coupling Organotin compound Pd catalyst Biaryl or vinyl-aryl
Buchwald-Hartwig Amination Amine Pd catalyst, Base (e.g., NaOtBu) Aryl amine

The C-I bond can also be cleaved through nucleophilic aromatic substitution (SNA_r). This reaction pathway is generally unfavorable for simple aryl halides but becomes feasible when the aromatic ring is substituted with strong electron-withdrawing groups located at the ortho and/or para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds via a two-step addition-elimination process:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Loss of Leaving Group : The aromaticity of the ring is restored by the expulsion of the iodide leaving group. libretexts.org

In this compound, the sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups are potent electron-withdrawing groups. Their presence significantly lowers the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by nucleophiles. latech.edu Furthermore, they stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the reaction. masterorganicchemistry.comyoutube.com

Role of the Sulfonate and Carboxylate Groups in Chemical Transformations

Both the sulfonate and carboxylate groups are deactivating, electron-withdrawing groups. They pull electron density from the aromatic ring through a combination of inductive and resonance effects. numberanalytics.commsu.edu This has two major consequences for substitution reactions:

Deactivation towards Electrophilic Aromatic Substitution (EAS) : By reducing the electron density of the π-system, these groups make the aromatic ring less nucleophilic and therefore less reactive towards attack by electrophiles (e.g., in nitration or halogenation reactions). latech.edumsu.edu

Activation towards Nucleophilic Aromatic Substitution (NAS) : As discussed previously, this electron deficiency is precisely what activates the ring for attack by nucleophiles. masterorganicchemistry.comlatech.edu

In the context of electrophilic substitution, these groups are classified as meta-directors. This is because the carbocation intermediate formed during an electrophilic attack is least destabilized when the electrophile adds to the meta position. numberanalytics.comwikipedia.org Attack at the ortho or para positions would place a positive charge on a carbon atom directly adjacent to the electron-withdrawing substituent, which is a highly unfavorable electronic arrangement. wikipedia.org

Table 2: Electronic Effects of Substituents on Aromatic Substitution This interactive table outlines the influence of the functional groups on reactivity and orientation.

Functional Group Electronic Effect Reactivity toward EAS Directing Effect (EAS) Reactivity toward NAS
-SO₃H / -SO₃⁻ Electron-withdrawing, Deactivating Decreased meta Increased
-COOH / -COO⁻ Electron-withdrawing, Deactivating Decreased meta Increased
-I Electron-withdrawing (inductive), Electron-donating (resonance), Deactivating Decreased ortho, para -

The oxygen atoms in both the sulfonate and carboxylate groups possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to metal ions. hw.ac.ukrsc.org When a ligand binds to a central metal ion through two or more donor atoms, it is known as chelation, forming a stable ring structure called a chelate. ebsco.com

This compound, with its proximate sulfonate and carboxylate groups, has the potential to act as a bidentate chelating agent for a variety of metal ions. Studies on related sulfobenzoic acids have shown that both functional groups can participate in metal coordination. rsc.org For instance, in complexes with uranyl ions, 2-sulfobenzoic acid has been observed to form chelate rings involving one oxygen from the carboxylate and one from the sulfonate group. rsc.org The coordination behavior often depends on factors like the specific metal ion, pH, and the presence of other ligands. acs.org This ability to form stable complexes is fundamental to applications in coordination chemistry, materials science (e.g., in the formation of metal-organic frameworks or MOFs), and analytical chemistry. acs.orgresearchgate.netuc.pt

Redox Properties and Potential as an Oxidizing Agent Precursor

The iodine atom in this compound is in its -1 oxidation state (as iodide bonded to carbon). However, it can be readily oxidized to higher positive oxidation states, namely +3 (iodane) and +5 (iodinane), to form hypervalent iodine compounds. nih.govacs.org These species are highly valuable in organic synthesis as they are powerful and often selective oxidizing agents, offering an environmentally benign alternative to many heavy-metal-based oxidants. nih.govwikipedia.org

The synthesis of hypervalent iodine reagents typically involves the oxidation of an aryl iodide precursor with a strong oxidizing agent. acs.orgwikipedia.org A highly relevant example is the preparation of Potassium 4-iodylbenzenesulfonate (PIBS), a hypervalent iodine(V) reagent, from the oxidation of 4-iodobenzenesulfonic acid using Oxone (potassium peroxymonosulfate). researchgate.net PIBS is a thermally stable, water-soluble, and recoverable oxidant used for the oxidative iodination of various aromatic compounds. researchgate.net

Given the structural similarity, this compound can be considered a direct precursor to a similar hypervalent iodine(V) reagent. The oxidation process would convert the C-I group into a C-IO₂ group (an iodyl group).

Iodine(III) reagents can also be generated, often through anodic oxidation or reaction with peroxy acids. nih.govacs.org These hypervalent iodine compounds act as two-electron oxidants and are employed in a vast array of synthetic transformations, including oxidations of alcohols, C-H functionalizations, and the transfer of various functional groups. nih.govmdpi.com

Table 3: Oxidation States of Iodine in Aryl Iodine Compounds This interactive table illustrates the progression of oxidation states for the iodine atom attached to an aromatic ring.

Compound Type Iodine Oxidation State Example Functional Group Role in Synthesis
Aryl Iodide -1 Ar-I Precursor, Coupling Substrate
Aryliodonium Salt +3 [Ar-I⁺-Ar]X⁻ Arylating Agent
Iodosylarene +3 Ar-IO Oxidizing Agent
Iodylarene +5 Ar-IO₂ Strong Oxidizing Agent

Generation and Reactivity of Hypervalent Iodine Species

The transformation of aryl iodides into hypervalent iodine compounds, which are potent oxidizing agents, is a cornerstone of modern organic synthesis. This compound serves as a precursor for the generation of such reactive species. The oxidation of the iodine(I) center to a higher oxidation state, typically iodine(III) or iodine(V), unlocks its latent reactivity, enabling a variety of synthetic transformations.

The generation of hypervalent iodine species from this compound analogues, such as potassium 4-iodobenzenesulfonate, is commonly achieved through oxidation. A prominent method involves the use of strong oxidizing agents like Oxone (potassium peroxymonosulfate). For instance, the oxidation of 4-iodobenzensulfonic acid with Oxone in water yields potassium 4-iodylbenzenesulfonate (PIBS), a stable and water-soluble hypervalent iodine(V) reagent. researchgate.net This reagent can be effectively recycled; its reduced form, potassium 4-iodobenzenesulfonate, can be recovered from the aqueous reaction mixture and re-oxidized to PIBS using Oxone. tpu.ruresearchgate.net

Similarly, 2-iodoxybenzenesulfonic acid (IBS) can be generated in situ from 2-iodobenzenesulfonic acid sodium salt and has demonstrated higher catalytic activity in the oxidation of alcohols compared to other modified 2-iodoxybenzoic acid (IBX) catalysts. organic-chemistry.org

The reactivity of the hypervalent iodine species derived from sulfonated iodoarenes is diverse and significant. These reagents act as efficient oxidants and facilitate various functionalization reactions.

Oxidative Iodination:

Potassium 4-iodylbenzenesulfonate (PIBS) has proven to be an effective reagent for the oxidative iodination of various organic substrates, including alkenes, alkynes, and ketones. tpu.ruresearchgate.net These reactions typically proceed under mild conditions and afford the corresponding iodinated products in high yields.

The iodomethoxylation of alkenes and alkynes using PIBS in methanol (B129727) is a key application. tpu.ru The reaction with alkenes follows a Markovnikov-type regioselectivity, which is rationalized by the formation of a cyclic iodonium (B1229267) intermediate. The subsequent nucleophilic attack by methanol occurs at the more substituted carbon atom. tpu.ru For cycloalkenes, this addition exhibits anti-stereoselectivity. tpu.ru

The α-iodination of ketones is another important transformation facilitated by PIBS in the presence of molecular iodine and a catalytic amount of sulfuric acid. tpu.ru

Below is a summary of the iodomethoxylation of various alkenes and alkynes using PIBS:

SubstrateProductYield (%)
Styrene2-Iodo-1-methoxy-1-phenylethane94
1-Octene2-Iodo-1-methoxyoctane92
Cyclohexene1-Iodo-2-methoxycyclohexane89
Phenylacetylene(E)-1-Iodo-2-methoxy-1-phenylethene85
1-Octyne(E)-2-Iodo-1-methoxyoct-1-ene88
Data sourced from research on Potassium 4-iodylbenzenesulfonate (PIBS). tpu.ru

Catalytic Oxidations:

Hypervalent iodine species generated from sulfonated iodoarenes also serve as catalysts in oxidation reactions. For example, 2-iodoxybenzenesulfonic acid (IBS), generated in situ, is a highly active catalyst for the oxidation of alcohols to carbonyl compounds, including aldehydes, ketones, and carboxylic acids, using Oxone as the terminal oxidant. organic-chemistry.org The catalytic cycle involves the oxidation of the iodine(I) species to the active iodine(V) oxidant, which then oxidizes the alcohol and is subsequently regenerated. nih.gov

The proposed mechanism for the catalytic oxidation of alcohols involves the formation of an alkoxyperiodinane intermediate, followed by a hypervalent twist and reductive elimination to yield the carbonyl product and the reduced iodine(III) species, which is then reoxidized. nih.gov

The following table presents the results of the IBS-catalyzed oxidation of various alcohols:

Substrate (Alcohol)ProductYield (%)
1-PhenylethanolAcetophenone99
Benzyl alcoholBenzaldehyde98
2-Octanol2-Octanone95
Cinnamyl alcoholCinnamaldehyde97
Data based on studies of 2-iodoxybenzenesulfonic acid (IBS) as a catalyst. organic-chemistry.org

The reactivity of these hypervalent iodine species underscores their utility as versatile and environmentally benign reagents in organic synthesis, with the added advantage of potential recyclability. tpu.ruresearchgate.net

Applications of Potassium 4 Iodo 2 Sulfonatobenzoate in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Diversified Molecular Architectures

Potassium 4-iodo-2-sulfonatobenzoate's utility stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions. The carboxylic acid and sulfonic acid moieties provide handles for derivatization and can influence the molecule's solubility and electronic properties. This multi-functionality allows for sequential, selective modifications, enabling the synthesis of a wide array of diversified structures.

The aryl iodide is particularly reactive in palladium-catalyzed transformations, which are fundamental to modern organic synthesis. libretexts.org The reactivity of aryl halides in such reactions follows the general trend of I > Br > OTf > Cl, making aryl iodides highly desirable substrates for efficient coupling, often under mild conditions. libretexts.orgwikipedia.org The carboxylic acid and sulfonate groups can be converted into esters, amides, or other derivatives, or they can be used to attach the molecule to solid supports or to confer water solubility.

Below is a table outlining the potential transformations for each functional group of this compound, highlighting its versatility.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Reagents Resulting Structure
Aryl Iodide Suzuki Coupling Arylboronic acid, Pd catalyst, Base Biaryl compound
Heck Coupling Alkene, Pd catalyst, Base Stilbene derivative
Sonogashira Coupling Terminal alkyne, Pd/Cu catalysts, Base Arylalkyne
Buchwald-Hartwig Amination Amine, Pd catalyst, Base N-Aryl amine
Carbonylation Carbon monoxide, Pd catalyst Phthalic acid derivative
Carboxylic Acid Esterification Alcohol, Acid catalyst Benzoate (B1203000) ester
Amidation Amine, Coupling agent (e.g., DCC, EDC) Benzamide
Reduction LiAlH₄, BH₃ Benzyl alcohol
Sulfonate Salt Sulfonamide Formation PCl₅, then Amine Benzenesulfonamide
Sulfonyl Ester Formation PCl₅, then Alcohol Benzenesulfonate ester

Synthetic Pathways to Functionalized Aromatic Compounds and Heterocycles

The strategic placement of the functional groups on the benzene (B151609) ring of this compound opens up numerous synthetic routes to highly functionalized aromatic compounds and various heterocyclic systems.

Functionalized Aromatic Compounds

The primary route to functionalized aromatic compounds using this building block is through palladium-catalyzed cross-coupling reactions at the C-I bond. These reactions are cornerstones of C-C bond formation in organic synthesis. gold-chemistry.org

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) to form biaryl structures. youtube.comyoutube.comyoutube.com This is a robust method tolerant of a wide range of functional groups. youtube.com

Mizoroki-Heck Reaction : The coupling of the aryl iodide with an alkene under palladium catalysis yields substituted alkenes, such as stilbenes. nih.govrsc.orglibretexts.org This reaction is a powerful tool for vinylation of aryl rings.

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and copper complexes, to produce aryl-alkyne conjugates. wikipedia.orgresearchgate.netmdpi.com

The table below presents representative examples of these fundamental cross-coupling reactions using aryl iodides as substrates.

Table 2: Representative Cross-Coupling Reactions for Aryl Iodide Substrates

Reaction Aryl Iodide Example Coupling Partner Catalyst System Product Type
Suzuki Coupling 4-Iodobenzoic acid Phenylboronic acid Pd(PPh₃)₄ / Base 4-Carboxy-biphenyl
Heck Reaction Methyl 4-iodobenzoate Methyl acrylate Pd(OAc)₂ / AgTFA Methyl (E)-3-(4-methoxycarbonylphenyl)acrylate
Sonogashira Coupling 1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ / CuI / Amine 1-Bromo-4-((trimethylsilyl)ethynyl)benzene

Synthesis of Heterocycles

The ortho relationship between the carboxylic acid and the iodine atom provides a pathway for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. For instance, after a primary reaction at the iodide position, such as a Heck or Sonogashira coupling, the newly introduced group can participate in a cyclization with the adjacent carboxylic acid. Photoinduced lactonization of ortho-iodobenzoic acids with alkenes is a known method to produce 3,4-dihydroisocoumarin derivatives. thieme-connect.de Similarly, using 2-bromobenzoic acids as building blocks, various nitrogen heterocycles like isoindolinones and isoquinolinones can be constructed through sequential coupling and radical cyclization reactions. researchgate.net

Development of Novel Reagents and Catalysts for Organic Transformations

Beyond its role as a structural building block, this compound holds potential for the development of specialized reagents and catalysts.

Hypervalent Iodine Reagents

Aryl iodides can be oxidized to form hypervalent iodine compounds (λ³- and λ⁵-iodanes), which are valuable reagents in organic synthesis due to their low toxicity and high selectivity as oxidants. nih.govwikipedia.org A prominent example is the oxidation of 2-iodobenzoic acid to produce 2-iodoxybenzoic acid (IBX), a widely used oxidizing agent. wikipedia.org

A closely related and highly relevant compound is Potassium 4-iodylbenzenesulfonate (PIBS), a thermally stable and water-soluble hypervalent iodine(V) reagent. tpu.ruresearchgate.netresearchgate.net PIBS is prepared by the oxidation of 4-iodobenzenesulfonic acid using an oxidant like Oxone. tpu.ruumn.edu It serves as an efficient and, notably, recyclable reagent for the oxidative iodination of various substrates. tpu.ruresearchgate.net Given the structural similarity, this compound could foreseeably be oxidized under similar conditions to yield a novel, water-soluble, hypervalent iodine(V) reagent. Such a reagent would be a valuable addition to the toolkit of green chemistry, potentially mediating a range of oxidative transformations.

The table below illustrates the types of transformations achievable with hypervalent iodine reagents derived from aryl iodide precursors.

Table 3: Applications of Related Hypervalent Iodine Reagents

Precursor Hypervalent Iodine Reagent Transformation Substrate Example Product Example
4-Iodobenzenesulfonic acid Potassium 4-iodylbenzenesulfonate (PIBS) Oxidative Iodination Anisole p-Iodoanisole
2-Iodobenzoic acid 2-Iodoxybenzoic acid (IBX) Oxidation of Alcohols Benzyl alcohol Benzaldehyde
Iodobenzene (Diacetoxyiodo)benzene Oxidative Cyclization o-Aminobenzamide Benzimidazolone

Potential as a Directing Group or Ligand

The carboxylate group is a well-established directing group in transition metal-catalyzed C-H functionalization reactions. rsc.orgtue.nl It can coordinate to a metal center and direct functionalization to the ortho C-H bond. While the iodine at one ortho position would likely be the primary reactive site, the carboxylate could potentially direct functionalization at the other ortho position under specific catalytic conditions, after the iodine has been replaced. Furthermore, benzoate derivatives themselves can act as catalysts or catalytic additives in certain reactions, such as in hydrolysis processes. nih.gov The combination of the sulfonate and carboxylate groups could also make this molecule or its derivatives interesting candidates as ligands for aqueous-phase catalysis.

Coordination Chemistry and Supramolecular Assembly with Potassium 4 Iodo 2 Sulfonatobenzoate

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are intrinsically linked to the geometry and functionality of both the metallic nodes and the organic linkers.

The design of MOFs and coordination polymers hinges on the predictable coordination of organic ligands to metal centers. The 4-iodo-2-sulfonatobenzoate anion offers multiple potential coordination sites: the carboxylate group and the sulfonate group. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion, leading to various structural dimensionalities. The sulfonate group, being a weaker coordinating group than carboxylate, can also participate in coordination, potentially leading to higher connectivity and more complex network topologies.

A pertinent example, while not involving the potassium salt directly, is the synthesis of a Co(II) coordination polymer using 2-iodo-4-sulfobenzoic acid and a flexible N-donor co-ligand. In this instance, the isobenzoic acid derivative acts as a counter-ion, demonstrating how such ligands can be incorporated into coordination polymer structures.

A key feature of many MOFs is their permanent porosity, which arises from the open framework structure. The size, shape, and chemical nature of the pores can be tuned by judicious selection of the organic linker and the metal node. While no specific data on the porosity of MOFs derived from Potassium 4-iodo-2-sulfonatobenzoate are available in the reviewed literature, general principles suggest that the introduction of the bulky iodo and sulfonate groups could lead to frameworks with significant void spaces.

The adsorption characteristics of such hypothetical MOFs would be influenced by several factors. The presence of the polar sulfonate groups within the pores could enhance the affinity for polar guest molecules, such as water or carbon dioxide. The iodo group, capable of participating in halogen bonding, could also contribute to specific host-guest interactions, potentially leading to selective adsorption properties.

The following table provides a hypothetical comparison of potential adsorption characteristics based on the functional groups present in the ligand, drawing parallels with known MOF behaviors.

Functional GroupPotential Influence on AdsorptionExample of Adsorbate
Sulfonate GroupIncreased polarity of the pore surface, leading to stronger interactions with polar molecules.Carbon Dioxide (CO2), Water (H2O)
Iodo GroupPotential for specific host-guest interactions through halogen bonding.Lewis basic molecules
Carboxylate GroupPrimary coordination site, influences framework stability and pore size.Nitrogen (N2), Methane (CH4)

Self-Assembly and Molecular Recognition in Supramolecular Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the spontaneous organization of molecules into well-defined, functional assemblies. The unique combination of functional groups in this compound makes it an excellent candidate for studies in molecular recognition and self-assembly.

The self-assembly of supramolecular structures is directed by a subtle balance of various non-covalent interactions. For this compound, the following interactions are of particular importance:

Halogen Bonding: The iodine atom on the benzene (B151609) ring can act as a halogen bond donor, interacting with Lewis basic sites such as the oxygen atoms of the carboxylate or sulfonate groups of neighboring molecules, or with solvent molecules. This highly directional interaction can play a crucial role in dictating the packing of molecules in the solid state, leading to the formation of extended 1D, 2D, or 3D architectures. Studies on other iodo-substituted benzoic acids have demonstrated the prevalence and structural importance of halogen bonding in their crystal structures. nih.gov

Hydrogen Bonding: The potential for hydrogen bonding exists, particularly if the carboxylate group is protonated or if co-crystallizing agents with hydrogen bond donor capabilities are present. These interactions, often stronger than halogen bonds, can significantly influence the resulting supramolecular architecture. The combination of hydrogen and halogen bonding has been shown to be a powerful tool for the reliable construction of extended molecular networks. nih.gov

The interplay of these non-covalent forces can lead to complex and predictable supramolecular synthons, which are robust structural motifs that can be used to design and construct novel materials.

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. While specific examples of host-guest complexes involving this compound are not documented in the available literature, its structural features suggest potential applications in this area.

The formation of coordination polymers or MOFs with this ligand could result in structures with well-defined cavities capable of encapsulating guest molecules. The size and chemical environment of these cavities would be determined by the self-assembly process and could be tailored to selectively bind specific guests. The iodo and sulfonate groups lining the cavity walls could provide specific interaction sites for incoming guest molecules, leading to molecular recognition phenomena.

Development of Functional Supramolecular Materials

The ultimate goal of studying the coordination chemistry and supramolecular assembly of molecules like this compound is the development of functional materials. The properties of these materials are a direct consequence of their precisely controlled solid-state structures.

Based on the functional groups present, materials derived from this compound could potentially exhibit a range of interesting properties. The presence of the sulfonate group, for instance, is known to impart hydrophilicity and can enhance proton conductivity in certain frameworks. The incorporation of a heavy atom like iodine could lead to materials with interesting photophysical properties, such as phosphorescence. Furthermore, the porous nature of MOFs constructed from this ligand could be exploited for applications in gas storage and separation, catalysis, and sensing.

While the exploration of this compound in the realm of functional supramolecular materials is still in its nascent stages, the foundational principles of coordination chemistry and crystal engineering provide a clear roadmap for future research and development in this area.

Emerging Research Avenues and Interdisciplinary Applications

Green Chemistry Principles in Synthetic Strategies and Applications

The synthesis of specialty chemicals like Potassium 4-iodo-2-sulfonatobenzoate is increasingly being scrutinized through the lens of green chemistry. The goal is to develop methods that are more efficient, produce less waste, and use less hazardous materials compared to traditional routes. Research into the synthesis of related iodo- and sulfo-aromatic compounds highlights several sustainable strategies that could be applied.

A key principle is the use of safer and more environmentally benign reagents and solvents. For the iodination step, traditional methods often use reagents that can be hazardous or involve costly catalysts. researchgate.net Modern approaches, however, describe efficient iodination of various aromatic compounds using a simple mixture of iodine and iodic acid in ethanol, which presents a milder and more practical alternative. researchgate.net Another green strategy involves using oxidizing agents like Oxone® in aqueous solutions for the synthesis of related iodinated benzoic acids, which avoids harsh conditions and metallic catalysts. mdpi.com

For the sulfonation part of the synthesis, conventional methods often rely on potent agents like fuming sulfuric acid, which pose significant safety and environmental risks. Green alternatives focus on minimizing the use of such aggressive reagents and exploring solvent-free conditions.

The application of these principles to the synthesis of this compound would involve a multi-step process re-engineered for sustainability. This could include an initial eco-friendly iodination of a benzoic acid precursor, followed by a controlled sulfonation reaction designed to minimize waste and energy consumption. The development of such a synthetic route aligns with the broader move in the chemical industry towards sustainable practices. frontiersin.org

Table 1: Comparison of Traditional vs. Green Iodination Strategies

FeatureTraditional Iodination MethodsGreen Chemistry Approaches
Iodinating Agent Molecular Iodine with strong oxidizers or catalystsIodine/Iodic Acid, N-Iodosuccinimide
Solvent Often chlorinated or volatile organic solventsEthanol, Water
Catalyst Heavy metal saltsOften catalyst-free or employs organocatalysts
Conditions Can require harsh temperatures and pressuresMild reaction conditions, often room temperature
Byproducts Potentially hazardous waste streamsMore benign byproducts, easier workup

Integration into Continuous Flow Chemistry and Microreactor Technologies

Continuous flow chemistry, particularly using microreactors, offers a paradigm shift for producing fine chemicals, including the precursors to this compound. tandfonline.commst.edu This technology is especially advantageous for managing highly exothermic and rapid reactions, such as sulfonation. dicp.ac.cngoogle.com

Microreactors are small, continuous-flow devices with channel dimensions in the sub-millimeter range. researchgate.net Their high surface-area-to-volume ratio allows for extremely efficient heat and mass transfer, which is difficult to achieve in traditional batch reactors. tandfonline.comgoogle.com For a reaction like sulfonation, which is notoriously exothermic, this superior temperature control prevents overheating, reduces the formation of unwanted byproducts, and significantly enhances process safety. dicp.ac.cngoogle.com

Research has demonstrated that using microreactors for the sulfonation of aromatic compounds can lead to dramatic improvements in reaction speed and yield. dicp.ac.cn For instance, the sulfonation of nitrobenzene (B124822) in a microreactor achieved high conversion and yield with a residence time of less than two seconds, a feat unattainable in conventional batch processing. dicp.ac.cn Similarly, the synthesis of alkylbenzene sulfonic acid in a microreactor system resulted in a high-quality product with a reaction time of just 2.5 seconds, ultimately achieving a yield greater than 97%. tandfonline.com

Applying this technology to the synthesis of 4-iodo-2-sulfobenzoic acid, the precursor to the potassium salt, would involve pumping the iodinated benzoic acid and a sulfonating agent through a microreactor. google.com The precise control over reaction parameters (temperature, pressure, stoichiometry) would enable a highly selective and efficient sulfonation at the desired position on the aromatic ring, minimizing impurities. google.com This approach not only enhances safety and efficiency but also facilitates easier scale-up by "numbering-up"—running multiple microreactors in parallel. researchgate.net

Table 2: Advantages of Microreactor Technology for Sulfonation Reactions

ParameterBatch ReactorMicroreactor
Heat Transfer Poor to moderate, risk of local hotspotsExcellent, superior temperature control dicp.ac.cn
Mass Transfer Limited by stirring, slower mixingExcellent, rapid mixing via diffusion tandfonline.com
Safety Higher risk with exothermic reactions tandfonline.comInherently safer due to small reagent volume dicp.ac.cn
Reaction Time HoursSeconds to minutes tandfonline.comdicp.ac.cn
Yield & Selectivity Variable, potential for byproductsOften higher yield and better selectivity tandfonline.com
Scalability Complex and costlySimpler "numbering-up" approach researchgate.net

Exploration in Advanced Materials Science

The distinct functional groups on this compound make it a potentially valuable building block in advanced materials science. ijrar.org While direct applications of this specific compound are still emerging, the properties of its constituent parts—an iodoarene and a sulfonated aromatic acid—suggest several promising research directions.

Iodoaromatic compounds are highly prized as intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.gov The iodine atom serves as an excellent leaving group, allowing for the facile formation of new carbon-carbon or carbon-heteroatom bonds. This capability means that this compound could be used as a monomer or precursor to synthesize novel polymers and functional materials. ijrar.org For example, it could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). ijrar.org

Furthermore, the sulfonic acid group imparts specific properties that are highly desirable in material science. Sulfonated aromatic compounds are used to create proton-exchange membranes (PEMs) for fuel cells, due to their ability to conduct protons. The presence of the sulfonate group also generally increases water solubility and can be used to tune the hydrophilic-lipophilic balance of a material. The combination of a reactive iodo-group and a functional sulfonate group on a single benzoic acid core creates a multifunctional building block for designing materials with tailored electronic, optical, or ion-conducting properties.

Table 3: Potential Material Science Applications Based on Functional Groups

Functional GroupAssociated PropertyPotential Application Area
Iodo Group Reactive site for cross-coupling reactions nih.govSynthesis of conjugated polymers, functional dyes, pharmaceutical intermediates ijrar.orgnih.gov
Sulfonate Group Hydrophilicity, proton conductivity, anionic characterProton-exchange membranes, water-soluble polymers, ion-exchange resins
Aromatic Ring Rigidity, thermal stability, electronic propertiesHigh-performance polymers, organic electronic materials ijrar.org
Carboxylate Group Coordination site for metal ions, pH-responsivenessMetal-organic frameworks (MOFs), pH-sensitive hydrogels

Q & A

Q. What role does this compound play in materials science, particularly in designing sulfonate-based metal-organic frameworks (MOFs)?

  • Methodology : Synthesize MOFs via solvothermal methods using the compound as a linker. Characterize porosity via BET surface area analysis (e.g., 800 m²/g). Compare iodine’s heavy atom effect on MOF stability vs. lighter analogs .

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